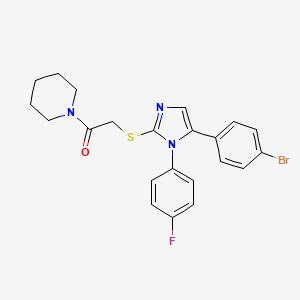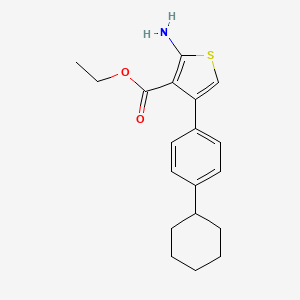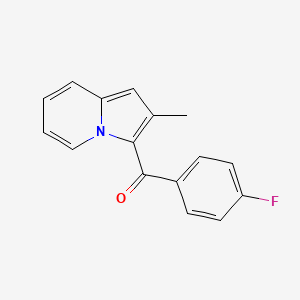![molecular formula C19H23N3O4S B2952364 4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine CAS No. 712345-17-0](/img/structure/B2952364.png)
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a naphthalene sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl: Similar structure but with a chlorine atom at the 6-position of the naphthalene ring.
2-Amino-4-(1-piperidine) Pyridine Derivatives: These compounds also feature a piperidine ring and are used in similar applications.
Uniqueness
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine is unique due to its combination of a morpholine ring, piperazine ring, and naphthalene sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(21-11-13-26-14-12-21)20-7-9-22(10-8-20)27(24,25)18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYSEVNMBDUYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2952291.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)

![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)
![N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2952297.png)
![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B2952303.png)
![3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2952304.png)
